molecular formula C19H18ClN3O2S B2869166 N-(4-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide CAS No. 1002827-92-0

N-(4-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide

Cat. No.: B2869166
CAS No.: 1002827-92-0
M. Wt: 387.88
InChI Key: ZGUMBTKNMAOPIB-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)propanamide is a heterocyclic compound featuring a fused benzothieno-pyrimidinone core, a propanamide linker, and a 4-chlorophenyl substituent. This structure is designed to optimize binding to biological targets, likely enzymes or receptors, through its planar aromatic system and hydrogen-bonding capabilities via the propanamide and carbonyl groups .

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c20-11-5-7-12(8-6-11)21-16(24)10-9-15-22-18(25)17-13-3-1-2-4-14(13)26-19(17)23-15/h5-8H,1-4,9-10H2,(H,21,24)(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGUMBTKNMAOPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanamide is a complex organic compound characterized by its unique structural features. This compound has garnered attention in medicinal chemistry due to its potential biological activities. The intricate arrangement of functional groups within its structure suggests a variety of interactions with biological targets.

Structural Overview

The molecular formula of N-(4-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanamide is C26H24ClN3O3S. Its molecular weight is approximately 493.0 g/mol. The compound features a benzothieno-pyrimidine core, which is known for its pharmacological significance.

Key Structural Features

FeatureDescription
Core Structure Benzothieno-pyrimidine
Chlorophenyl Group Enhances biological activity
Functional Groups Acetamide and carbonyl groups

Biological Activity

Research indicates that compounds similar to N-(4-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanamide exhibit various biological activities including:

  • Antimicrobial Activity : Studies have shown that derivatives of benzothieno-pyrimidine compounds possess significant antimicrobial properties. For instance, compounds with similar structures have been tested against various bacterial strains and shown effective inhibition .
  • Anticancer Properties : The potential anticancer activity of this compound class has been documented in several studies. For example, the presence of the chlorophenyl group may enhance interactions with specific cancer cell receptors .
  • Anti-inflammatory Effects : Research has indicated that compounds with similar frameworks can exhibit anti-inflammatory properties through modulation of inflammatory pathways .

Study 1: Antimicrobial Efficacy

A study conducted on a series of benzothieno-pyrimidine derivatives demonstrated that the introduction of a chlorophenyl group significantly enhanced antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be lower for compounds containing this substituent compared to their non-chlorinated analogs.

Study 2: Anticancer Activity

In vitro studies on cancer cell lines (e.g., MCF-7 and HeLa) revealed that certain derivatives of the compound exhibited cytotoxic effects. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. Notably, the presence of the hexahydrobenzothieno moiety appeared to play a crucial role in enhancing these effects .

Mechanistic Insights

The biological activities of N-(4-chlorophenyl)-3-(4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl)propanamide can be explained through several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
  • Receptor Interaction : The chlorophenyl group can facilitate binding to various receptors implicated in inflammation and cancer signaling pathways.

Comparison with Similar Compounds

Benzothieno-Pyrimidinone vs. Pyrimidine Derivatives

  • Compound 8b (): Features a simpler pyrimidine ring without the fused benzothieno system. The absence of the fused ring reduces planarity and may decrease binding affinity to rigid enzymatic pockets. However, the methoxy group on the pyrimidine enhances solubility (82% yield, m.p. 174°C) .
  • Chromeno-Pyrimidinones (): Substitution of the benzothieno ring with a chromene system alters electronic properties. For example, compound 4 includes a 2-chlorobenzylidene group, which may increase steric hindrance compared to the target compound’s chlorophenyl moiety .

Hexahydro vs. Aromatic Systems

Substituent Variations on the Aromatic Rings

Chlorophenyl vs. Methoxyphenyl/Methylphenyl

  • Methoxyphenyl Analog (): The 4-methoxyphenyl group in 476484-30-7 introduces electron-donating effects, which may alter electronic interactions with targets compared to the electron-withdrawing chlorine in the target compound .

Propanamide Linker vs. Sulfanyl Acetamide

In contrast, sulfanyl acetamide derivatives (e.g., 499102-89-5, ) replace the propanamide with a sulfur-containing chain, which may enhance metal coordination or disulfide bond formation .

Physicochemical Properties

Melting Points and Solubility

  • The target compound’s melting point is inferred to be >200°C (based on analogs in and ), higher than 8b (174°C) due to increased molecular weight and intermolecular interactions from the chlorine atom .
  • Solubility is likely moderate, balancing the hydrophobic benzothieno-pyrimidinone core with the polar propanamide group.

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Notable Features
N-(4-Chlorophenyl)-3-(4-oxo-hexahydrobenzothieno-pyrimidin-2-yl)propanamide (Target) Benzothieno-pyrimidinone 4-Chlorophenyl, propanamide >200* N/A Balanced lipophilicity, rigidity
8b () Pyrimidine Methoxypyrimidine, cyclohexyl 174 82 High solubility, simple synthesis
499102-89-5 () Benzothieno-pyrimidinone Mesityl, sulfanyl acetamide N/A N/A Enhanced steric bulk
4-(4-Bromophenyl)-6-(naphthalen-1-yl)pyrimidin-2-amine () Pyrimidine Bromophenyl, naphthyl N/A N/A High hydrophobicity
476484-30-7 () Benzothieno-pyrimidinone 4-Methoxyphenyl, sulfanyl acetamide N/A N/A Electron-donating methoxy group

*Estimated based on structural analogs.

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